Phloretin 2'-O-glucuronide is a glucuronide conjugate of phloretin, a dihydrochalcone found predominantly in apples. This compound is characterized by the addition of a glucuronic acid moiety at the 2' position of the phloretin molecule, which enhances its solubility and bioavailability. The chemical formula for phloretin 2'-O-glucuronide is with a molecular weight of approximately 422.39 g/mol . Phloretin itself is known for its antioxidant properties and potential health benefits, including anti-inflammatory effects and modulation of glucose metabolism.
Phloretin 2'-O-glucuronide exhibits several biological activities, largely attributed to its parent compound, phloretin. These activities include:
Phloretin 2'-O-glucuronide can be synthesized through various methods:
Phloretin 2'-O-glucuronide has several applications:
Studies on phloretin 2'-O-glucuronide have highlighted its interactions with various biological systems:
Phloretin 2'-O-glucuronide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Phloridzin (Phloretin 2'-O-glucoside) | Contains a glucose moiety instead of glucuronic acid | More stable in gastrointestinal conditions; higher bioavailability |
Quercetin 3-O-glucoside | Flavonoid glycoside with a glucose moiety at position 3 | Known for strong antioxidant properties; different metabolic pathways |
Kaempferol 3-O-rutinoside | Contains a rutinoside (rutin) moiety | Exhibits strong anti-inflammatory effects; distinct pharmacokinetics |
Rutin (Quercetin 3-O-rutinoside) | A flavonoid glycoside with a rhamnose sugar | Known for cardiovascular benefits; different absorption characteristics |
Phloretin 2'-O-glucuronide stands out due to its specific metabolic pathway relating to apple consumption and its unique combination of antioxidant and glucose-modulating properties. Its distinct glucuronic acid conjugation enhances solubility and bioactivity compared to other similar compounds.